molecular formula C6H3FN2O2 B056694 3-Cyano-2,6-dihydroxy-5-fluoropyridine CAS No. 113237-18-6

3-Cyano-2,6-dihydroxy-5-fluoropyridine

Cat. No. B056694
M. Wt: 154.1 g/mol
InChI Key: JWNUZZLUDDUXPO-UHFFFAOYSA-N
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Description

"3-Cyano-2,6-dihydroxy-5-fluoropyridine" is a compound that belongs to the cyano-dihydroxypyridine family, characterized by the presence of a cyano group (−C≡N) and a fluorine atom attached to a pyridine ring, which is a basic aromatic ring structure with two hydroxyl groups. Compounds within this family have been studied for their chemical reactivity, potential biological activity, and use in various chemical syntheses.

Synthesis Analysis

The synthesis of related cyano-dihydroxypyridine derivatives often involves nucleophilic substitution reactions or multi-component reactions that allow for the introduction of cyano, hydroxyl, and fluorine functionalities into the pyridine ring. For instance, the synthesis of 3-cyano-2-fluoropyridines can be achieved from readily available precursors via nucleophilic substitution with KF or Bu₄NF in polar aprotic solvents (Shestopalov et al., 2009).

Scientific Research Applications

Synthesis and Chemical Reactions

3-Cyano-2,6-dihydroxy-5-fluoropyridine serves as a precursor in the synthesis of complex molecules. For example, an improved process for preparing pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid utilizes 3-cyano-2,6-dihydroxy-5-fluoropyridine. This process involves conversion to 2,6-dichloro-3-cyano-5-fluoropyridine, followed by acid hydrolysis, demonstrating its utility in organic synthesis and chemical transformations (L. Fang, 2008).

Material Science Applications

In material science, derivatives of 3-cyano-2,6-dihydroxy-5-fluoropyridine, like 2,4,6-triazidopyridines, have been synthesized to study their structural and photophysical properties. These compounds are of interest for their potential applications in developing new materials with specific optical properties. Comparative structural analysis of these derivatives provides insight into the influence of substituents on molecular geometry and reactivity, which is crucial for designing materials with desired functionalities (С. В. Чапышев et al., 2014).

Pharmaceutical Research

In pharmaceutical research, the compound has been implicated in the synthesis of nucleoside analogues, demonstrating its role in the development of therapeutic agents. For instance, a nucleoside analogue incorporating 3-cyano-2,6-dihydroxy-5-fluoropyridine showed potential for medical applications due to its structural and functional mimicry of natural nucleosides. Such analogues are crucial for the development of drugs targeting genetic material or enzymes involved in nucleic acid metabolism (Zhenhua Sun et al., 2006).

Advanced Synthesis Techniques

The compound also plays a role in advanced synthesis techniques, such as the decarboxylative Blaise reaction, showcasing its versatility in synthetic chemistry. This application underscores the compound's utility in facilitating complex chemical reactions that can streamline the synthesis of valuable chemical entities (Jae Hoon Lee et al., 2007).

Safety And Hazards

When handling “3-Cyano-2,6-dihydroxy-5-fluoropyridine”, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. Wear protective gloves and eye/face protection .

properties

IUPAC Name

5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O2/c7-4-1-3(2-8)5(10)9-6(4)11/h1H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNUZZLUDDUXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356148
Record name 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-2,6-dihydroxy-5-fluoropyridine

CAS RN

113237-18-6
Record name 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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